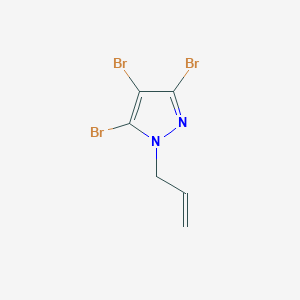
1-Allyl-3,4,5-tribromopyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Allyl-3,4,5-tribromopyrazole typically involves the bromination of 1-allylpyrazole. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Allyl-3,4,5-tribromopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Allyl-3,4,5-tribromopyrazole has several applications in scientific research:
作用機序
The mechanism of action of 1-Allyl-3,4,5-tribromopyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Allyl-3,4,5-tribromopyrazole can be compared with other brominated pyrazoles such as 3,4,5-tribromo-1H-pyrazole and 3,4-dibromo-5-methyl-1-vinylpyrazole . These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the allyl group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
生物活性
1-Allyl-3,4,5-tribromopyrazole is a halogenated pyrazole derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores the compound's biological activity, detailing its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C7H6Br3N3
- Molecular Weight : 328.85 g/mol
- IUPAC Name : this compound
The presence of three bromine atoms at the 3, 4, and 5 positions of the pyrazole ring enhances its reactivity and biological activity compared to less halogenated or differently substituted pyrazoles.
Research indicates that the biological activity of this compound may involve interactions with various molecular targets. Its halogenated structure is believed to contribute to its pharmacological properties, including:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with biological receptors, potentially modulating their activity.
Biological Activity Overview
This compound has been studied for several biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Insecticidal | Demonstrates effectiveness as an insecticide in agricultural applications. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of commonly used antibiotics.
Anticancer Potential
In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM after 48 hours of treatment.
This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
Insecticidal Properties
Research conducted by agricultural scientists demonstrated that formulations containing this compound were effective against common agricultural pests such as aphids and whiteflies. The compound's efficacy was attributed to its ability to disrupt pest metabolic processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-pyrazole | Single bromine atom on pyrazole | Limited antimicrobial activity |
| 5-Allylpyrazole | Allyl group at position 5 | Moderate insecticidal properties |
| Tribromopyrazole | No allyl substituent | Higher degree of halogenation but less selective activity |
The presence of multiple bromine atoms along with an allyl group in this compound enhances its reactivity and biological activity compared to these similar compounds.
特性
CAS番号 |
13369-77-2 |
|---|---|
分子式 |
C6H5Br3N2 |
分子量 |
344.83 g/mol |
IUPAC名 |
3,4,5-tribromo-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3-11-6(9)4(7)5(8)10-11/h2H,1,3H2 |
InChIキー |
NITNUVUFMWIPFK-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=C(C(=N1)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















